molecular formula C23H20ClNOS B2910677 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone CAS No. 866049-16-3

3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone

Cat. No.: B2910677
CAS No.: 866049-16-3
M. Wt: 393.93
InChI Key: DCAZGUIFODBXBY-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone is a β-lactam (azetanone) derivative with a molecular formula of C₂₃H₂₀ClNOS and a molecular weight of 393.94 g/mol . The compound features a central β-lactam ring substituted with:

  • A (4-chlorophenyl)sulfanyl group at position 3,
  • A 4-methylphenyl group at position 1,
  • A phenyl group at position 2.

The compound is reported to have a purity of >90%, though its synthetic route and applications remain unspecified .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNOS/c1-16-7-11-19(12-8-16)25-22(17-5-3-2-4-6-17)21(23(25)26)15-27-20-13-9-18(24)10-14-20/h2-14,21-22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAZGUIFODBXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone, a compound with the chemical formula C23H20ClNOS, has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and other pharmacological applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a chlorophenyl sulfanyl group and an azetanone moiety. The presence of these functional groups contributes to its biological activity. The following table summarizes its key structural attributes:

PropertyDescription
Molecular FormulaC23H20ClNOS
Molecular Weight397.93 g/mol
IUPAC NameThis compound
CAS Number4314824

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and enzyme inhibition.

Antibacterial Activity

Studies have shown that derivatives of compounds containing the chlorophenyl sulfanyl group exhibit significant antibacterial properties. For instance, similar compounds have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial efficacy is often assessed using Minimum Inhibitory Concentration (MIC) values.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The following table presents findings from enzyme inhibition assays:

EnzymeInhibition ResultIC50 Value (µM)
AcetylcholinesteraseStrong inhibition observed2.14 ± 0.003
UreaseHighly active with significant inhibition1.21 ± 0.005

These results indicate that the compound may serve as a potential therapeutic agent for conditions requiring AChE inhibition, such as Alzheimer's disease.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Wani et al. (2017) evaluated several derivatives for their antibacterial properties, finding that those similar to this compound exhibited notable activity against resistant strains .
  • Enzyme Inhibition Studies : Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the compound's role as an AChE inhibitor, indicating its potential in treating neurodegenerative diseases . The study utilized various concentrations of the compound to determine its IC50 values against AChE.
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with target proteins involved in disease pathways, supporting its potential as a lead compound for drug development .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing sulfanyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of azetidinones can inhibit the growth of various bacterial strains, suggesting that 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone may have potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, attributed to its ability to interfere with cellular signaling pathways related to cell survival .

Polymer Chemistry

The unique structural features of this compound allow it to be used as a monomer in polymer synthesis. Research has explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability. The resulting polymers demonstrate improved resistance to degradation under thermal stress .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new pharmaceuticals or agrochemicals. For example, it can be reacted with various electrophiles to yield products with diverse biological activities .

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of azetidinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations .
  • Polymer Development : In a research project focused on developing new polymer materials, scientists synthesized copolymers incorporating this azetidinone derivative. The resulting materials exhibited enhanced tensile strength and thermal stability compared to conventional polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compound A: 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone

  • Molecular Formula: C₂₃H₂₀BrNOS
  • Molecular Weight : 438.4 g/mol
  • Key Difference : Replacement of the chlorine atom with bromine on the phenylsulfanyl group.
  • Impact :
    • The larger atomic radius of bromine increases molecular weight by ~44.5 g/mol compared to the chloro analog.
    • Bromine’s higher lipophilicity may enhance membrane permeability but could reduce solubility in polar solvents.
    • Purity is reported as ≥95% , suggesting more stringent purification protocols compared to the chloro analog (>90%) .

Heterocyclic Sulfur-Containing Compounds

Compound B: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d)

  • Molecular Formula : C₁₇H₁₉N₅O₂S₂
  • Molecular Weight : 389 g/mol
  • Key Differences :
    • Replaces the β-lactam ring with an amide-propanamide backbone.
    • Contains a 1,3,4-oxadiazole and thiazole heterocycle.
  • Lower molecular weight (~389 vs. 393.94 g/mol) and higher polarity due to multiple heterocycles may alter pharmacokinetic properties.

Table 1: Structural and Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups
Target Compound C₂₃H₂₀ClNOS 393.94 >90% β-lactam, 4-chlorophenylsulfanyl
Bromo Analog C₂₃H₂₀BrNOS 438.4 ≥95% β-lactam, 4-bromophenylsulfanyl
Oxadiazole Derivative C₁₇H₁₉N₅O₂S₂ 389 Not reported Amide, 1,3,4-oxadiazole, thiazole

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